molecular formula C14H16N2O2S B2998324 N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235067-15-8

N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2998324
CAS RN: 1235067-15-8
M. Wt: 276.35
InChI Key: KKLQZFPGUDVUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of nitrogen-containing fused heterocyclic small molecules, which are of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities .


Synthesis Analysis

The synthesis of these compounds often involves a catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

These compounds are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using in silico physicochemical and pharmacokinetic parameters .

Scientific Research Applications

Synthesis and Drug Discovery

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery : This study outlines the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates, highlighting the utility of hydroxy-substituted benzo[d]thiazoles in drug discovery. These compounds serve as versatile building blocks that can be substituted at various positions to explore the chemical space around potential drug molecules, indicating the relevance of "N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide" in the synthesis of new pharmacologically active compounds (Durcik et al., 2020).

Antiparasitic Activity

In Vitro Efficacies of Nitazoxanide and Other Thiazolides against Neospora caninum Tachyzoites Reveal Antiparasitic Activity Independent of the Nitro Group : This research demonstrates that thiazolides, including compounds related to "N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide", exhibit broad-spectrum antiparasitic activities. Modifications in the thiazole ring and salicylate ring of these compounds can significantly influence their antiparasitic efficacy, offering insights into designing new treatments for parasitic infections (Esposito et al., 2005).

Antimicrobial and Anticancer Properties

Structure-function Relationship of Thiazolide-induced Apoptosis in Colorectal Tumor Cells : Investigates the ability of thiazolides to induce apoptosis in colon carcinoma cell lines, suggesting a potential for compounds like "N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide" in cancer treatment. The study emphasizes the role of glutathione S-transferase in thiazolide-induced cell death and suggests that modifications in the thiazole ring can impact the activity against colon cancer cells (Brockmann et al., 2014).

Synthetic Methodologies

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles by Oxidative Dimerization of Thioamides : This study showcases the synthesis of 1,2,4-thiadiazoles from thioamides, which is relevant to the chemical strategies employed in creating derivatives of "N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide". The methodology provides a high-yield route for producing thiadiazoles, indicating the compound's utility in generating novel chemical entities for various research applications (Takikawa et al., 1985).

Mechanism of Action

While the specific mechanism of action for “N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide” is not known, similar compounds have shown activity against Mycobacterium tuberculosis (Mtb) H37Ra .

Safety and Hazards

The safety and hazards of these compounds are typically evaluated through in vitro antitubercular activity and acute cellular toxicity tests .

Future Directions

Future research could focus on further exploring the potential biological activities of these compounds, as well as optimizing their synthesis and improving their safety profiles .

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-12(15-9-14(18)7-3-4-8-14)13-16-10-5-1-2-6-11(10)19-13/h1-2,5-6,18H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLQZFPGUDVUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.